Chloroethane;methane

Physical chemistry Thermophysical properties Phase behavior

Chloroethane;methane, formally designated as a 1:2 molar ratio mixture of chloroethane and methane (CAS 68476-48-2, molecular formula C4H13Cl, molecular weight 96.60 g/mol), is a chlorinated hydrocarbon distillate classified under the broader regulatory category of Hydrocarbons, C2-6, chloro. This compound is not a single molecular entity but a precisely defined binary gas mixture, with a reported boiling point of 12.7°C at 760 mmHg.

Molecular Formula C4H13Cl
Molecular Weight 96.60 g/mol
Cat. No. B13780477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroethane;methane
Molecular FormulaC4H13Cl
Molecular Weight96.60 g/mol
Structural Identifiers
SMILESC.C.CCCl
InChIInChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4
InChIKeyLNQQDFUWVBKHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroethane;methane Procurement Guide: Technical Specifications and Research Utility


Chloroethane;methane, formally designated as a 1:2 molar ratio mixture of chloroethane and methane (CAS 68476-48-2, molecular formula C4H13Cl, molecular weight 96.60 g/mol), is a chlorinated hydrocarbon distillate classified under the broader regulatory category of Hydrocarbons, C2-6, chloro [1]. This compound is not a single molecular entity but a precisely defined binary gas mixture, with a reported boiling point of 12.7°C at 760 mmHg [1]. Its primary documented scientific utility lies in mechanistic photochemical studies where the interaction between chloroethane (C2H5Cl) and methane (CH4) serves as a model system for free-radical chain reactions and competitive chlorination kinetics .

Chloroethane;methane Procurement: Why In-Class Halocarbon Substitution Carries Experimental Risk


Substituting chloroethane;methane with individual components (chloroethane alone or methane alone) or alternative chlorinated hydrocarbon mixtures fundamentally alters the experimental system. The 1:2 molar ratio of chloroethane to methane in this mixture is non-arbitrary; it establishes a specific competitive kinetic environment where chlorine radicals generated from chloroethane photolysis abstract hydrogen from methane at rates that depend critically on relative concentrations . Using a single component eliminates the inter-molecular radical transfer pathway that defines this system. Furthermore, substituting with other C2-6 chlorinated hydrocarbon mixtures introduces different volatilities, radical generation rates, and reaction intermediates—variables that confound mechanistic studies where this specific binary mixture serves as a controlled model for atmospheric chemistry and industrial chlorination process optimization .

Chloroethane;methane: Quantitative Differentiation Evidence for Scientific Procurement


Chloroethane;methane Boiling Point and Volatility Differentiation from Pure Component Alternatives

The boiling point of the chloroethane;methane (1:2) mixture is reported as 12.7°C at 760 mmHg, which differs substantially from the boiling points of its individual pure components: chloroethane (12.3°C) and methane (-161.5°C) [1]. This intermediate boiling point reflects the non-ideal vapor-liquid equilibrium behavior of this binary system and directly affects handling requirements, storage conditions, and experimental delivery methods compared to using the pure gases separately.

Physical chemistry Thermophysical properties Phase behavior

Chloroethane;methane Photochemical Reactivity as a Defined Two-Component Radical Source

In photochemical studies, the chloroethane;methane mixture provides a defined system for competitive hydrogen abstraction studies. Under UV irradiation (<260 nm), chloroethane undergoes homolytic C-Cl bond cleavage to generate chlorine radicals, which then abstract hydrogen from methane to form HCl and methyl radicals; the methyl radicals subsequently react with chloroethane to propagate the chain . This defined two-component system contrasts with single-component chlorination studies (e.g., methane + Cl2), where the chlorine radical source and substrate are not intramolecularly distinct, or with more complex C2-6 chlorinated hydrocarbon mixtures where multiple competing pathways obscure kinetic analysis.

Photochemistry Free radical kinetics Mechanistic studies

Chloroethane;methane Defined Molar Ratio for Reproducible Competitive Kinetics

The 1:2 molar ratio of chloroethane to methane in this compound establishes a fixed, reproducible stoichiometric baseline for competitive chlorination experiments. In gas-phase photochlorination studies using methane as a competitor, the relative rates of hydrogen abstraction from different substrates are determined by the known concentrations of each component . The fixed 1:2 ratio eliminates batch-to-batch variability that would occur if researchers prepared their own mixtures ad hoc, thereby enabling inter-laboratory comparison of kinetic data.

Chemical kinetics Reproducibility Experimental design

Chloroethane;methane Regulatory Classification Differentiation for Import and Compliance

Chloroethane;methane is classified under CAS 68476-48-2 and EINECS 270-688-7, with the formal designation 'Hydrocarbons, C2-6, chloro' encompassing a 'Chlorinated hydrocarbon distillate' specifically identified as chloroethane - methane (1:2) [1]. This regulatory identity differs from that of pure chloroethane (CAS 75-00-3) and pure methane (CAS 74-82-8), and also from other C2-6 chlorinated mixtures with different component ratios. Procurement of this specific CAS-indexed material ensures correct tariff classification, safety data sheet applicability, and environmental reporting compliance compared to purchasing components separately.

Regulatory compliance Chemical inventory Procurement

Chloroethane;methane: Recommended Research Application Scenarios Based on Differentiated Properties


Mechanistic Photochemistry and Free-Radical Kinetics Research

Researchers investigating the fundamental kinetics of hydrogen abstraction by chlorine radicals should utilize chloroethane;methane as a model binary system. The defined 1:2 molar ratio and the distinct roles of chloroethane (radical source) and methane (hydrogen donor) enable clean kinetic measurements without the confounding parallel pathways present in single-component chlorination or complex industrial mixtures. This mixture is particularly suited for competitive photochlorination studies where methane serves as a primary standard for relative rate determinations [1].

Atmospheric Chemistry Model Studies

The photochemical reaction between chloroethane and methane in this defined mixture serves as a simplified analogue for atmospheric degradation processes involving halogenated hydrocarbons and light alkanes. Researchers studying stratospheric or tropospheric radical chain mechanisms can employ this mixture to isolate and quantify the kinetics of key elementary steps under controlled laboratory conditions [1].

Industrial Chlorination Process Optimization

Chemical engineers optimizing methane chlorination or ethane chlorination processes can use chloroethane;methane as a reference mixture to calibrate kinetic models and reactor design parameters. The fixed stoichiometry provides a reproducible starting point for computational fluid dynamics simulations and reaction engineering studies aimed at improving selectivity and yield in large-scale chlorinated hydrocarbon production [1].

Analytical Method Development and Calibration

Analytical chemists developing gas chromatography methods for chlorinated hydrocarbon analysis may employ chloroethane;methane as a standard mixture for retention time calibration and detector response validation. The known boiling point of 12.7°C at 760 mmHg [1] and the distinct retention characteristics of the two components in this fixed ratio facilitate accurate method development and inter-laboratory method transfer.

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